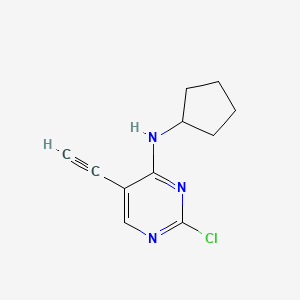

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

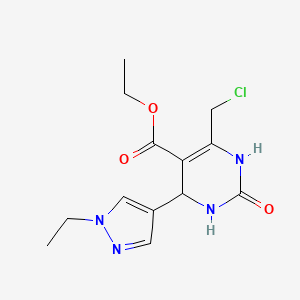

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is a chemical compound with the CAS Number: 2445791-51-3 . It has a molecular weight of 221.69 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15) .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

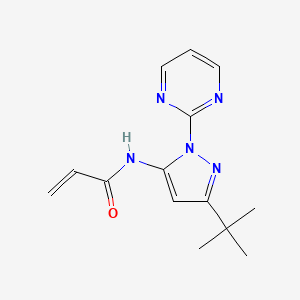

Synthesis and Reactivity

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is involved in the synthesis of various nitrogen heterocyclic compounds. For instance, Farouk, Ibrahim, and El-Gohary (2021) demonstrated its utility in synthesizing pyrazoles, pyrimidines, pyridopyrimidine, and diazepine through reactions with diverse bifunctional nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

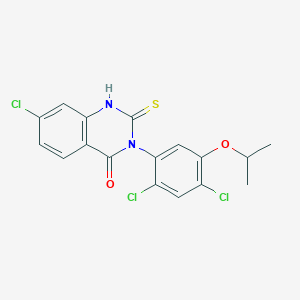

Biological Activity

The compound has been studied for its biological activity. A study by Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) investigated azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic properties, highlighting the potential medical applications of derivatives of this compound (Noolvi et al., 2014).

Chemotherapeutic Research

In chemotherapeutic research, Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, and Zheng, Yin (2015) synthesized enantiomeric derivatives and explored their antitumor activity against cancer cells, providing insight into its application in cancer treatment (Gao et al., 2015).

Enantioselective Synthesis

Ruoyan Huang, Xingkuan Chen, Chengli Mou, Guoyong Luo, Yongjia Li, Xiangyang Li, Wei Xue, Zhichao Jin, and Y. Chi (2019) explored the compound's use in the enantioselective synthesis of dihydroquinoxalines, which are central to numerous natural products and synthetic bioactive molecules (Huang et al., 2019).

Heterocyclic Synthesis

In the field of heterocyclic synthesis, Averin, Ulanovskaya, and Beletskaya (2008) studied the amination of chloropyrimidines by polyamines, showing the versatility of these compounds in creating diverse chemical structures (Averin, Ulanovskaya, & Beletskaya, 2008).

Pharmaceutical Applications

Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, and Mohammadreza Moghaddam‐manesh (2016) explored the synthesis and potential antibacterial activity of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating the pharmaceutical applications of these derivatives (Etemadi et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIIKNEWIMDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1NC2CCCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![3-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2353923.png)